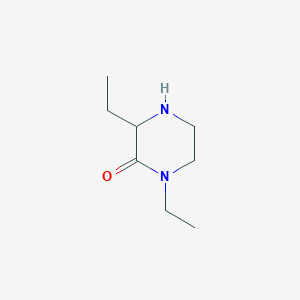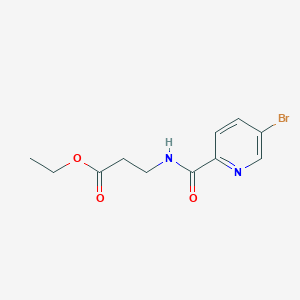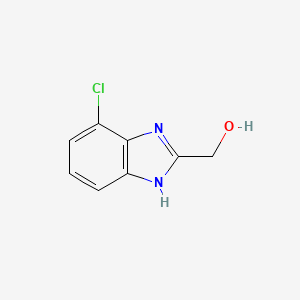![molecular formula C9H6BrNO2S B1454492 Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate CAS No. 1250443-94-7](/img/structure/B1454492.png)
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Vue d'ensemble
Description
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom at the 5-position and a carboxylate ester group at the 2-position. It is widely used as an intermediate in organic synthesis and has significant applications in medicinal chemistry and material science .
Analyse Biochimique
Biochemical Properties
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain kinases. It interacts with enzymes such as G protein-coupled receptor kinase 2 (GRK2), where it acts as an ATP-mimetic inhibitor . The compound’s thieno[2,3-B]pyridine scaffold allows it to form hydrogen bonds with the hinge region of the kinase, thereby inhibiting its activity. This interaction is crucial for studying the regulation of kinase activity and its implications in various diseases.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer research, derivatives of this compound have demonstrated antitumor activity in triple-negative breast cancer cell lines . The compound influences cell function by inhibiting cell proliferation and inducing cell cycle arrest. It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects make it a valuable tool for studying cancer biology and developing potential therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding pocket of kinases, such as GRK2, through hydrogen bonds and hydrophobic interactions . This binding inhibits the kinase’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with kinases and other signaling proteins. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-B]pyridine followed by esterification. One common method includes the reaction of 5-bromothieno[2,3-B]pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of bromine to thieno[2,3-B]pyridine under anhydrous conditions, followed by esterification using methanol and a suitable catalyst .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thienopyridine derivatives.
Applications De Recherche Scientifique
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the synthesis of compounds for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate in biological systems often involves its interaction with specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleophilic sites in proteins, leading to covalent modifications .
Comparaison Avec Des Composés Similaires
- Methyl 5-bromopyridine-2-carboxylate
- Methyl 5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
- Methyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Comparison: Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is unique due to its fused thiophene-pyridine ring system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Propriétés
IUPAC Name |
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOEHXVYAAILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679948 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-94-7 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)


![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)








